1-Chloro-2-ethyl-3-iodobenzene

Chemoselective coupling Palladium catalysis Sequential functionalization

Polyhalogenated aromatics with non-symmetric substitution patterns are critical for constructing complex biaryl pharmacophores but often suffer from poor regiocontrol. This 1,2,3-trisubstituted benzene derivative solves this by offering orthogonal halogen reactivity. - **Selective cross-coupling**: C-I bond (BDE ~238 kJ/mol) undergoes oxidative addition preferentially over C-Cl (BDE ~406 kJ/mol), enabling two-step sequential Suzuki-Miyaura couplings - **Atropisomerism enabler**: Ortho-ethyl and -chloro groups create steric bias; when coupled with ortho-substituted aryl boronic acids, yields chiral biaryl ligands or bioactive atropisomers - **Latent cyclization handle**: After Sonogashira at iodine, chlorine directs Pd-catalyzed intramolecular carbopalladation to form indenes/benzofurans Supplied as a research-grade building block with analytical data (HPLC, NMR).

Molecular Formula C8H8ClI
Molecular Weight 266.50 g/mol
CAS No. 1369876-61-8
Cat. No. B3419132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethyl-3-iodobenzene
CAS1369876-61-8
Molecular FormulaC8H8ClI
Molecular Weight266.50 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1I)Cl
InChIInChI=1S/C8H8ClI/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
InChIKeyRIJYLBIBFHWULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-ethyl-3-iodobenzene: Selective Cross-Coupling Intermediate


1-Chloro-2-ethyl-3-iodobenzene (CAS 1369876-61-8) is a polyhalogenated aromatic building block characterized by the unique ortho-relationship of its chlorine and iodine substituents on a benzene ring bearing an ethyl group . This specific 1,2,3-trisubstitution pattern is less common than other regioisomers, providing a distinct chemical topology for constructing complex molecules. The presence of two different halogen atoms (C–I and C–Cl) with significantly different bond strengths and reactivities enables chemoselective functionalization strategies, a key advantage over mono-halogenated or symmetrically di-halogenated analogs .

1

Ortho-chloro-iodo pattern enables chemoselective cross-coupling via reactivity difference

2

Sequential functionalization: iodine couples first, chlorine retained for a second distinct coupling

3

Ethyl group provides a weak directing handle for ortho-metalation, broadening synthetic utility

Why Generic Halobenzenes Cannot Replace 1-Chloro-2-ethyl-3-iodobenzene


Generic substitution of 1-chloro-2-ethyl-3-iodobenzene with a different halobenzene is not feasible due to the compound's specific ortho-chloro-iodo substitution pattern. This arrangement dictates the regioselectivity and chemoselectivity in metal-catalyzed cross-coupling reactions. The bond dissociation energy (BDE) of the C–I bond is substantially lower than that of the C–Cl bond [1], allowing for exclusive oxidative addition of the iodide under mild conditions while leaving the chloride intact for subsequent transformations. This property is not replicated by simple iodobenzenes, chlorobenzenes, or their 1,4-disubstituted isomers, which lack the ortho-directing and electronic interplay of the 1,2,3-substitution pattern [2].

!

Mono-halobenzenes lack the I/Cl reactivity difference needed for stepwise coupling control.

!

1,4-Disubstituted isomers do not provide the ortho-directing and electronic interplay of the 1,2,3-pattern.

!

Symmetrical dihalides (e.g., dichloro) react at both sites, leading to mixtures of mono- and di-coupled products.

Quantitative Differentiation of 1-Chloro-2-ethyl-3-iodobenzene


Chemoselective C–I vs. C–Cl Oxidative Addition

1-Chloro-2-ethyl-3-iodobenzene enables chemoselective oxidative addition in palladium-catalyzed cross-couplings due to the significantly lower bond dissociation energy of the C–I bond (~209 kJ/mol) compared to the C–Cl bond (~327 kJ/mol) [1]. This differential allows for the exclusive coupling of the iodide with a nucleophile under mild conditions, preserving the chloride for a subsequent, orthogonal transformation. In contrast, the isomeric 1-chloro-4-ethyl-2-iodobenzene or simple iodobenzene derivatives do not provide this ortho-chlorine functionality for follow-up reactions, limiting synthetic versatility [2].

C–I vs C–Cl Oxidative Addition
Reported
C–I BDE ~209 kJ/mol vs C–Cl ~327 kJ/mol (Δ ~118 kJ/mol)
Enables exclusive oxidative addition at iodine, preserving chloride for a subsequent orthogonal transformation.
Reference handbook BDE values; reactivity trend consistent with Pd(0) insertion
Chemoselective coupling Palladium catalysis Sequential functionalization

Ethyl-Directed Ortho-Metalation Capability

The ethyl group in 1-chloro-2-ethyl-3-iodobenzene acts as a weak directing group for ortho-metalation, providing a pathway for regioselective functionalization at the 4-position (para to ethyl, ortho to chlorine). This contrasts with analogs lacking an alkyl group, such as 1-chloro-2-iodobenzene, which cannot undergo directed metalation and would rely solely on halogen-metal exchange or less selective electrophilic aromatic substitution [1]. While the ethyl group is a weaker director compared to methoxy or amide functionalities, its presence offers a handle for functionalization that is absent in many simpler dihalobenzenes [2].

Ethyl-Directed Ortho-Metalation
Class-level
Ethyl group enables directed lithiation at C4 position (para to ethyl)
Adds a third functionalization site beyond halogen coupling, expanding synthetic scope.
Qualitative inference from directed ortho-metalation hierarchy
Directed ortho-metalation Regioselective lithiation Synthetic intermediate

Iodo vs. Chloro Reactivity in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the established trend: I > Br > Cl [1]. For 1-chloro-2-ethyl-3-iodobenzene, the iodine atom is expected to react orders of magnitude faster than the chlorine atom under standard Suzuki-Miyaura or Sonogashira conditions. For example, in a Suzuki coupling with aryl boronic acids, an aryl iodide typically reacts 10^2 to 10^3 times faster than the corresponding aryl chloride [2]. This allows for highly chemoselective coupling at the iodine-bearing carbon (C3) in the presence of the chlorine atom (C1), a level of selectivity that is impossible with dichloro- or dibromo-analogs.

Iodo vs Chloro Reactivity
Class-level
Iodo: ~10²–10³ faster oxidative addition than Chloro in Pd(0) couplings
Allows clean stepwise construction of non-symmetric biaryls with high fidelity.
General trend for Suzuki/Stille/Sonogashira; actual rates depend on ligand and conditions
Cross-coupling kinetics Palladium catalysis Aryl halide reactivity

Steric and Electronic Effects on Regioselectivity

The ortho-ethyl and ortho-chloro substituents flanking the iodo group in 1-chloro-2-ethyl-3-iodobenzene create a sterically encumbered environment that can influence the regioselectivity of subsequent reactions. For instance, in Suzuki-Miyaura couplings, the presence of ortho-substituents is known to retard the rate of transmetalation and reductive elimination [1]. While this can lead to lower yields compared to less hindered analogs like 4-iodotoluene (a potential comparator), it also provides a means to control reaction outcomes in the synthesis of congested biaryl motifs [2]. This is a key differentiator when the synthetic target requires ortho-substitution for biological activity or material properties.

Steric & Electronic Effects
Class-level
Two ortho-substituents (ethyl, chloro) create significant steric hindrance near iodo site
May guide selectivity toward congested biaryl motifs relevant in medicinal chemistry.
Qualitative steric argument; specific kinetic data would strengthen assessment
Regioselective synthesis Steric effects Electronic effects

Key Applications of 1-Chloro-2-ethyl-3-iodobenzene


Sequential Suzuki Couplings to Ortho-Substituted Biaryls

The ortho-chloro-iodo substitution pattern is ideal for constructing ortho-substituted biaryl cores, common in pharmaceuticals (e.g., sartans, kinase inhibitors). The iodine can be coupled first with an aryl boronic acid under mild conditions, followed by a more forcing Suzuki-Miyaura coupling of the chlorine with a different aryl boronic acid to install a second, distinct aryl group [1]. This is a powerful strategy for generating libraries of non-symmetric biaryl compounds, where the ethyl group remains as a functional handle or a metabolically stable alkyl substituent.

1,2,3,4-Tetrasubstituted Benzenes via Directed Ortho-Metalation

The ethyl group provides a weak directing effect for ortho-lithiation, enabling functionalization at the position para to the ethyl group. After initial cross-coupling at the iodine, the molecule can be subjected to directed ortho-metalation (e.g., with n-BuLi/TMEDA), quenched with an electrophile, and finally cross-coupled at the chlorine [1]. This three-step sequence can generate a highly functionalized, 1,2,3,4-tetrasubstituted benzene derivative, a valuable scaffold in medicinal chemistry and materials science that is difficult to access by other means.

Heterocycle Synthesis via Intramolecular Ullmann/C-H Activation

The ortho-chloro-iodo arrangement is well-suited for intramolecular coupling reactions. For instance, after the iodine is used in a Sonogashira coupling with an alkyne, the resulting ortho-alkynyl chlorobenzene can undergo a palladium-catalyzed intramolecular carbopalladation/cyclization to form indene or benzofuran derivatives [1]. The chlorine atom acts as a latent functional group that can be triggered for a final ring-closing step, a useful tactic in the total synthesis of complex polycyclic natural products.

Asymmetric Synthesis of Atropisomeric Compounds

The ortho-ethyl and ortho-chloro groups create significant steric hindrance around the biaryl axis. When the iodine is coupled with an ortho-substituted aryl boronic acid, the resulting biaryl product can exhibit restricted rotation, leading to atropisomerism [1]. This compound can therefore serve as a building block for synthesizing chiral, non-racemic atropisomeric ligands or bioactive molecules, where controlling the axial chirality is crucial for target engagement.

Application
Selection Property
Validation Focus
Sequential Suzuki couplings to ortho-substituted biaryls
Ortho-chloro-iodo chemoselectivity
Confirm selective coupling of iodine under mild conditions, then chlorine under forcing conditions
1,2,3,4-Tetrasubstituted benzenes via directed ortho-metalation
Ethyl-directed lithiation handle
Verify regiochemistry of lithiation/electrophilic quench at C4 position
Heterocycle synthesis (indene/benzofuran) via intramolecular cyclization
Ortho-chloro-iodo arrangement for tandem coupling/cyclization
Optimize intramolecular carbopalladation/cyclization yield and selectivity
Asymmetric synthesis of atropisomeric compounds
High ortho steric bulk inducing restricted rotation
Measure rotational barrier and enantiomeric stability of derived biaryls

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